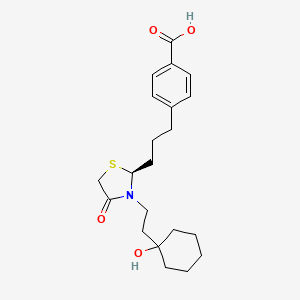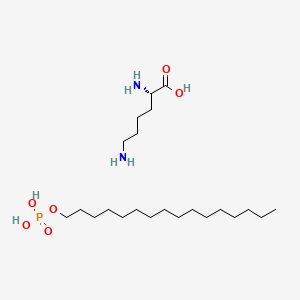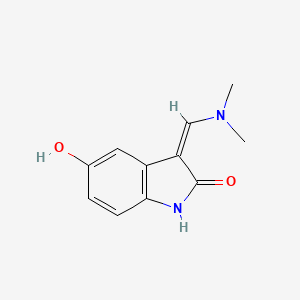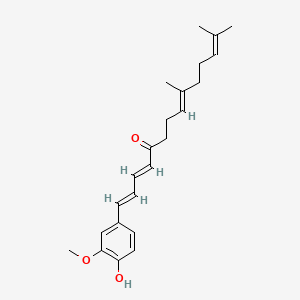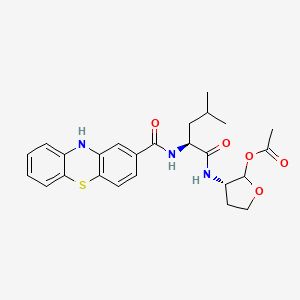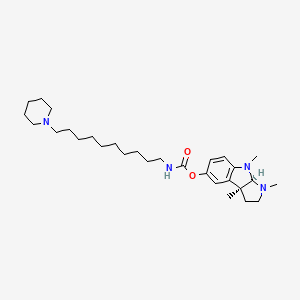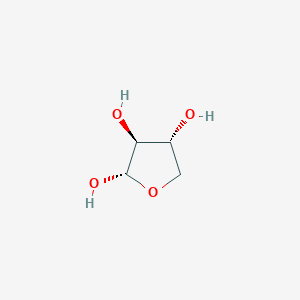
alpha-d-Threofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-d-Threofuranose is a furanose form of the sugar threose. It is a four-carbon monosaccharide with the molecular formula C4H8O4. This compound is a stereoisomer of threose, specifically the alpha anomer of d-threofuranose. It is characterized by its furanose ring structure, which is a five-membered ring containing four carbon atoms and one oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions
Alpha-d-Threofuranose can be synthesized through various synthetic routes. One common method involves the reduction of threose, which is an open-chain form of the sugar. The reduction process typically uses reducing agents such as sodium borohydride (NaBH4) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis. Enzymes like aldolases can catalyze the formation of furanose rings from simpler sugar precursors. This method is advantageous due to its specificity and mild reaction conditions.
化学反応の分析
Types of Reactions
Alpha-d-Threofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming compounds like threonic acid.
Reduction: Reduction reactions can further reduce the sugar to form sugar alcohols.
Substitution: Hydroxyl groups in this compound can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.
Substitution: Acyl chlorides and alkyl halides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Threonic acid and other oxidized derivatives.
Reduction: Sugar alcohols such as threitol.
Substitution: Various substituted furanose derivatives depending on the substituent introduced.
科学的研究の応用
Alpha-d-Threofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
作用機序
The mechanism of action of alpha-d-Threofuranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolic intermediates. The molecular targets include enzymes like aldolases and glycosidases, which catalyze the formation and breakdown of furanose rings.
類似化合物との比較
Alpha-d-Threofuranose can be compared with other similar compounds such as:
Beta-d-Threofuranose: Another anomer of threofuranose with different stereochemistry.
Alpha-d-Ribofuranose: A five-carbon sugar with a similar furanose ring structure but an additional carbon atom.
Beta-d-Ribofuranose: The beta anomer of ribofuranose with different stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a furanose ring. This structural uniqueness influences its reactivity and interaction with biological molecules, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
80877-72-1 |
|---|---|
分子式 |
C4H8O4 |
分子量 |
120.10 g/mol |
IUPAC名 |
(2S,3S,4R)-oxolane-2,3,4-triol |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4+/m1/s1 |
InChIキー |
FMAORJIQYMIRHF-UZBSEBFBSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H](O1)O)O)O |
正規SMILES |
C1C(C(C(O1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


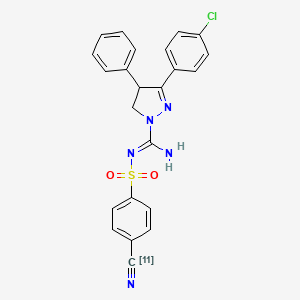
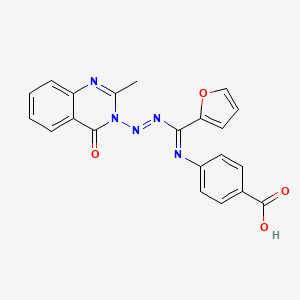
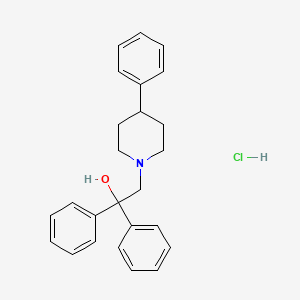
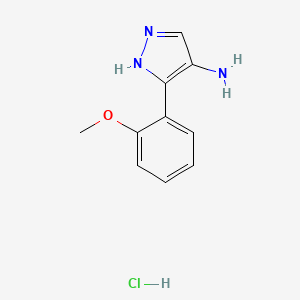
![(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B12732133.png)

